molecular formula C10H15N B14453285 3,3,6-Trimethylhepta-4,6-dienenitrile CAS No. 72335-23-0

3,3,6-Trimethylhepta-4,6-dienenitrile

Cat. No.: B14453285
CAS No.: 72335-23-0
M. Wt: 149.23 g/mol
InChI Key: BINOZYMCPBMPTA-UHFFFAOYSA-N
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Description

3,3,6-Trimethylhepta-4,6-dienenitrile is an organic compound with the molecular formula C10H15N. It is characterized by the presence of a nitrile group (-C≡N) and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6-Trimethylhepta-4,6-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a nitrile precursor with a suitable alkylating agent, followed by dehydrogenation to form the conjugated diene system. The reaction conditions often require the use of strong bases and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3,6-Trimethylhepta-4,6-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

3,3,6-Trimethylhepta-4,6-dienenitrile finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3,6-Trimethylhepta-4,6-dienenitrile involves its interaction with molecular targets through its nitrile and diene functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,3,6-Trimethylhepta-1,5-dien-4-one: Similar in structure but contains a ketone group instead of a nitrile group.

    3,3,6-Trimethyl-1,4-heptadien-6-ol: Contains a hydroxyl group instead of a nitrile group.

    1,5-Heptadien-4-ol, 3,3,6-trimethyl-: Another similar compound with a hydroxyl group.

Uniqueness

3,3,6-Trimethylhepta-4,6-dienenitrile is unique due to its combination of a nitrile group and a conjugated diene system, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where these functional groups are advantageous.

Properties

CAS No.

72335-23-0

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3,3,6-trimethylhepta-4,6-dienenitrile

InChI

InChI=1S/C10H15N/c1-9(2)5-6-10(3,4)7-8-11/h5-6H,1,7H2,2-4H3

InChI Key

BINOZYMCPBMPTA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=CC(C)(C)CC#N

Origin of Product

United States

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